Protease Inhibition Across Cancer Cell Lines: Cytotoxic Potency and Anti-Inflammatory Activity
In comparative cytotoxicity profiling, 2-phenoxybutanohydrazide demonstrated low-micromolar to sub-micromolar IC50 values against four human cancer cell lines (A549, MCF-7, HeLa, HepG2) ranging from 0.15 to 0.46 µM, alongside >60% TNF-α reduction, indicative of a robust anti-inflammatory component . A benzohydrazide derivative comparator displayed an IC50 of 0.29 µM against MCF-7 only; the target compound achieves comparable potency across a broader tumour-type panel. However, this evidence is classified as Supporting Evidence because the primary source relies on vendor-curated data lacking a formal peer-reviewed reference, and the comparator is a different hydrazide class rather than a structurally defined 2-phenoxybutanohydrazide analog .
| Evidence Dimension | Cytotoxicity and anti-inflammatory activity in cancer cell lines |
|---|---|
| Target Compound Data | IC50: 0.15 – 0.46 µM (A549, MCF-7, HeLa, HepG2); TNF-α reduction >60% |
| Comparator Or Baseline | Benzohydrazide Derivative: IC50 0.29 µM (MCF-7 only); Hydrazone Analog: IC50 0.76 µM (HepG2) |
| Quantified Difference | 2-Phenoxybutanohydrazide shows comparable or superior potency (0.15 vs 0.29 µM) with broader cell-line coverage, but data source is vendor-reported. |
| Conditions | In vitro cytotoxicity assays; cell lines A549, MCF-7, HeLa, HepG2; TNF-α measurement via ELISA or similar. |
Why This Matters
This data point suggests a potentially favourable multi-indication profile combining anticancer and anti-inflammatory properties; however, procurement decisions should require independent replication due to the non-peer-reviewed origin of the screening data.
